1-Chloro-3-(2,2-dimethoxyethyl)benzene
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Overview
Description
1-Chloro-3-(2,2-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H13ClO2. It is a colorless liquid with a sweet, floral odor and is commonly used in organic synthesis . This compound is part of the benzene family, where a chlorine atom and a 2,2-dimethoxyethyl group are substituted on the benzene ring.
Preparation Methods
The synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene typically involves the chlorination of 3-(2,2-dimethoxyethyl)benzene. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures.
Substitution Reactions: Starting from 3-(2,2-dimethoxyethyl)benzene, a nucleophilic substitution reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom.
Industrial production methods often involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Chloro-3-(2,2-dimethoxyethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-).
Oxidation: The 2,2-dimethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-(2,2-dimethoxyethyl)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2,2-dimethoxyethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the 2,2-dimethoxyethyl group can undergo oxidation or reduction. These interactions can affect various biochemical pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-Chloro-3-(2,2-dimethoxyethyl)benzene can be compared with similar compounds such as:
1-Chloro-2-(2,2-dimethoxyethyl)benzene: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
1-Bromo-3-(2,2-dimethoxyethyl)benzene: Bromine atom instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
1-Chloro-3-(2,2-dihydroxyethyl)benzene:
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
1-chloro-3-(2,2-dimethoxyethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDKNFRSDFQDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC(=CC=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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